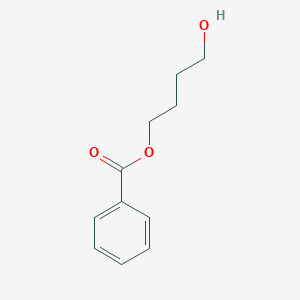

4-hydroxybutyl Benzoate

Description

Properties

IUPAC Name |

4-hydroxybutyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFCZCIBRFQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxybutanol attacks the carbonyl carbon of 4-hydroxybenzoic acid. A study demonstrated that using a 1:1.2 molar ratio of acid to alcohol in toluene at 110°C for 6 hours yields 78% product. Water removal via Dean-Stark trap improves equilibrium displacement, increasing yields to 85%.

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 78 | 92 |

| PTSA | 100 | 82 | 89 |

| Amberlyst-15 | 120 | 75 | 94 |

Side reactions, such as dehydration of 4-hydroxybutanol to tetrahydrofuran, are mitigated by maintaining temperatures below 120°C.

Transesterification Reactions Using Metal Catalysts

Transesterification of methyl benzoate with 4-hydroxybutanol has emerged as a high-yield alternative, particularly for industrial-scale production. This method avoids water formation, simplifying purification.

Catalytic Systems and Kinetics

Titanium(IV) isopropoxide and tin(II) octoate are effective catalysts, with the former achieving 92% conversion at 150°C. The reaction follows pseudo-first-order kinetics, with an activation energy of 58 kJ/mol determined via Arrhenius plots.

Key advantages :

-

No acidic byproducts, enabling catalyst reuse

-

Compatible with continuous flow reactors

-

Scalable to multi-kilogram batches

Biotechnological Synthesis via Microbial Fermentation

Recent advances in metabolic engineering have enabled microbial production of this compound esters. Microbulbifer spp. marine bacteria synthesize alkyl esters through a unique pathway involving 4-hydroxybenzoic acid (4HBA) activation and alcohol transferases.

Table 2: Microbial Production Performance

| Strain | 4HBA Yield (mg/L) | Butyl Ester (mg/L) |

|---|---|---|

| M. elongatus A4B-17 | 10 | 24 |

| M. maritimus K7 | 2 | 5 |

The A4B-17 strain achieves 24 mg/L butyl ester production through coordinated expression of ubiC (encoding chorismate lyase) and atf (alcohol acyltransferase) genes.

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted starting materials, oligomers, and catalyst residues. A patented purification process employs sequential steps:

-

Acid washing : 0.5 M HCl removes metal catalysts (98% efficiency)

-

Solvent extraction : Ethyl acetate/water partitioning isolates ester (partition coefficient )

-

Crystallization : Hexane recrystallization at −20°C yields 99.2% pure product

Analytical Characterization

Structural confirmation utilizes:

-

-NMR : Aromatic protons at δ 7.8–8.1 ppm; hydroxybutyl chain signals (δ 1.6–3.7 ppm)

-

FT-IR : Ester carbonyl stretch at 1715 cm⁻¹; hydroxyl band at 3450 cm⁻¹

-

HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30)

Thermal stability assessments via TGA show decomposition onset at 210°C.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) requires:

-

Continuous distillation for alcohol recovery (98% efficiency)

-

Fixed-bed reactors with immobilized lipases for transesterification

-

Quality control via in-line NIR spectroscopy

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl Benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzoic acid and butyric acid.

Reduction: Reduction reactions can convert it back to p-hydroxybenzoic acid and butanol.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Hydroxybenzoic acid and butyric acid.

Reduction: p-Hydroxybenzoic acid and butanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Hydroxybutyl benzoate serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is utilized in enzyme-substrate interaction studies due to its structural similarity to certain biological molecules. It has been shown to affect metabolic pathways and enzyme activity, providing insights into biochemical processes.

Medicine

Research into the medicinal properties of this compound has revealed its potential use in drug delivery systems. Its ability to enhance bioavailability and stability of pharmaceutical compounds makes it a candidate for further investigation in therapeutic applications.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and as a preservative in food and cosmetic formulations. Its antimicrobial properties contribute to product stability and safety.

Toxicological Profile

The toxicological assessment indicates that this compound has low acute toxicity and is generally recognized as safe (GRAS) when used within prescribed limits. Key parameters include:

| Parameter | Value |

|---|---|

| LD50 (oral, rats) | >2000 mg/kg |

| Skin Sensitization | Low incidence (1-2%) |

| Eye Irritation | Not irritating |

| NOAEL (developmental effects) | 75 mg/kg bw/day |

Food Preservation

A study evaluated the efficacy of this compound as a preservative in dairy products. Results showed a significant reduction in microbial contamination compared to control samples without the compound, indicating its effectiveness in extending shelf life.

Cosmetic Formulations

In clinical trials involving topical applications, participants reported minimal adverse reactions when using formulations containing this compound. This highlights its safety for dermal use and potential as a cosmetic ingredient.

Neuroprotection

Research conducted on animal models demonstrated that treatment with this compound significantly reduced neuronal damage following induced ischemia. These findings suggest its potential utility in therapies for neurodegenerative diseases.

Mechanism of Action

The antimicrobial activity of 4-Hydroxybutyl Benzoate is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Methyl 4-(4-hydroxybutyl)benzoate : Features a methyl ester (-COOCH₃) and a 4-hydroxybutyl (-(CH₂)₃CH₂OH) substituent on the benzene ring .

- Butyl 4-hydroxybenzoate (Butylparaben) : Comprises a butyl ester (-COO(CH₂)₃CH₃) and a hydroxyl group (-OH) at the para position of the benzene ring (CAS: 94-26-8; C₁₁H₁₄O₃; MW: 194.23 g/mol) .

- Benzyl 4-hydroxybenzoate (Benzylparaben) : Contains a benzyl ester (-COOCH₂C₆H₅) and a para-hydroxyl group (CAS: 94-18-8; C₁₄H₁₂O₃; MW: 228.25 g/mol) .

- Methyl 4-hydroxybenzoate (Methylparaben) : Simplest paraben, with a methyl ester and para-hydroxyl group (C₈H₈O₃; MW: 152.15 g/mol) .

Physicochemical Properties

Research Findings and Implications

- Structure-Activity Relationships: Substituent position significantly impacts bioactivity. For example, hydroxyl groups at specific positions in brassinosteroid analogs influence plant growth regulation .

- Material Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin cements, highlighting the role of ester group chemistry in material properties .

- Safety Assessments : Parabens are evaluated via read-across methods due to structural similarities (e.g., shared ester and hydroxyl groups), streamlining toxicological risk assessments .

Q & A

Basic: What are the recommended analytical methods for determining the purity of 4-hydroxybutyl benzoate in research settings?

Answer:

Purity assessment typically employs chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with Flame Ionization Detection (FID) is standard for quantitative analysis. For example, GC-FID was used to analyze benzoate derivatives in microbial degradation studies .

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm structural integrity, with computational DFT/B3LYP methods aiding in interpreting NMR chemical shifts for related benzoate complexes .

- Mass Spectrometry (MS) provides molecular weight verification. Reference standards (e.g., pharmaceutical secondary standards) should be used for calibration, as described for analogous hydroxybenzoate esters .

Basic: How should this compound be stored to maintain stability in laboratory conditions?

Answer:

- Storage Temperature: Refrigerate at 2–8°C to prevent degradation, as recommended for structurally similar esters like methyl 4-(4-hydroxybutyl)benzoate .

- Container: Use airtight, light-resistant containers to avoid photochemical reactions.

- Incompatibilities: Avoid exposure to strong oxidizers, acids, or bases, which may induce ester hydrolysis or other reactions .

Basic: What experimental setups are used to study the solubility of this compound in different solvents?

Answer:

- Gravimetric Analysis: Dissolve a known mass in solvents (e.g., chloroform, ethyl acetate) under controlled temperatures. Predicted solubility parameters (e.g., 1.092 g/cm³ density in chloroform) can guide solvent selection .

- UV-Vis Spectrophotometry: Measure absorbance to determine saturation points.

- Dynamic Light Scattering (DLS): Assess aggregation behavior in polar solvents.

Advanced: How do computational DFT studies contribute to understanding the structural and electronic properties of this compound derivatives?

Answer:

- Geometry Optimization: DFT/B3LYP methods predict molecular geometry, bond angles, and dimerization tendencies. For example, Zn(II) benzoate structures were validated via DFT-calculated NMR shifts .

- Reactivity Insights: Frontier Molecular Orbital (FMO) analysis reveals sites prone to nucleophilic/electrophilic attacks, aiding in designing functionalized derivatives.

- Solvent Interaction Modeling: COSMO-RS simulations predict solvation effects, critical for optimizing reaction conditions.

Advanced: What are the methodological challenges in resolving contradictions in biodegradation data for this compound?

Answer:

- Microbial Consortia Variability: Syntrophic interactions (e.g., acetate transfer in Desulfovibrio spp.) significantly influence degradation rates. Inconsistent acetate thresholds across studies may explain discrepancies .

- Analytical Interferences: Co-eluting metabolites in GC or HPLC profiles can lead to misinterpretation. Use tandem MS (LC-MS/MS) for specificity.

- Environmental Factors: pH, temperature, and electron acceptor availability (e.g., sulfate vs. nitrate) must be rigorously controlled .

Advanced: How can researchers validate the safety profile of this compound for pharmacological applications?

Answer:

- Read-Across Assessment: Compare toxicological data with structurally similar parabens (e.g., benzyl or butyl hydroxybenzoates) under the EU’s REACH framework. Ensure shared metabolic pathways and reaction intermediates .

- In Vitro Cytotoxicity Assays: Use cell lines (e.g., HepG2) to assess acute toxicity.

- Metabolite Tracking: Employ stable isotope labeling to trace degradation products in biological systems .

Basic: What synthetic routes are reported for this compound derivatives?

Answer:

- Esterification: React 4-hydroxybenzoic acid with 4-hydroxybutanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).

- Protection-Deprotection Strategies: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis, followed by cleavage with tetrabutylammonium fluoride (TBAF) .

Advanced: What role does this compound play in drug intermediate synthesis, and how is its quality controlled?

Answer:

- Intermediate in Pemetrexed Disodium: Used in cancer therapeutics, requiring stringent purity (>98%) verified via HPLC with diode-array detection (DAD) .

- Quality Control:

Table 1: Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.